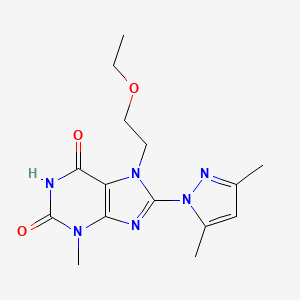

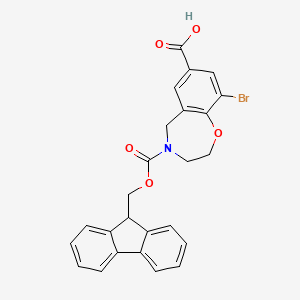

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives involves several steps starting from commercially available precursors. One approach includes the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 in anhydrous toluene to obtain corresponding thioamide derivatives. These intermediates can undergo further modifications to achieve the desired benzamide derivatives, exhibiting high yield and purity, indicating minimal side reactions and byproducts (Aleksandrov & El’chaninov, 2017).

Molecular Structure Analysis

The crystal structure of related furamide derivatives shows that these compounds can crystallize in specific space groups with defined unit cell parameters. For instance, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide exhibits a monoclinic space group, highlighting the orientation and bond angles specific to furan compounds, which may be influenced by hybridization effects at the furan atoms (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide and its derivatives undergo various chemical reactions, including electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. These reactions expand the chemical diversity and potential reactivity of the compound, offering pathways for further chemical modifications (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties of N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments. For example, the compound's crystallization in different space groups and the determination of unit cell parameters provide insights into its stability and solubility characteristics.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are essential for the compound's application in synthesis and potential biological activities. Studies on related compounds reveal the influence of substituents on the benzoyl group, which significantly affects the activity and selectivity of these compounds (Kandinska, Kozekov, & Palamareva, 2006).

科学的研究の応用

Chemical Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with structural similarities to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide. For instance, derivatives of N-Benzoyl-N'-dialkylthiourea and their complexes with metals like Co(III) have been synthesized and studied for their structural properties and antifungal activities. These studies contribute to our understanding of how similar compounds can be synthesized and their potential biological applications (Zhou Weiqun et al., 2005).

Radiochemical Applications

The radiolabelling of compounds structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide has been investigated for potential applications in nuclear medicine and biology. For example, the synthesis and optimization of radiolabelling conditions for 4-iodo-N-(2-morpholinoethyl)benzamide with isotopes like Na 123 I and Na 125 I highlight the compound's relevance in developing radiotracers for medical imaging (C. Tsopelas, 1999).

Biological and Pharmacological Activities

Research into related compounds has demonstrated a range of biological activities, suggesting potential pharmacological applications. For instance, the discovery of selective agonists for the α7 neuronal nicotinic acetylcholine receptor, which are structurally related to N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, indicates the potential for cognitive impairment treatments in neurological disorders (A. Mazurov et al., 2012).

Antiplasmodial Activities

Compounds with acyl derivatives of furazanes, which share a similar structural motif with N-(2-(furan-2-yl)-2-morpholinoethyl)benzamide, have been synthesized and evaluated for their activities against Plasmodium falciparum. Such research suggests potential applications in developing antimalarial drugs (Theresa Hermann et al., 2021).

Safety and Hazards

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-10-22-16)19-8-11-21-12-9-19/h1-7,10,15H,8-9,11-13H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMJSPPJGYPQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51087723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(benzotriazol-1-ylmethyl)-1,3-thiazol-2-yl]formamide](/img/structure/B2496315.png)

![N-benzyl-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2496317.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2496319.png)

![4-ethylsulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2496320.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)